Bathochromic Shift in Photomerocyanine Absorption vs. Unsubstituted Parent
The introduction of a condensed fragment or electron-donating substituent into the 5-position of the indoline ring leads to a bathochromic shift of both the long-wave and short-wave absorption bands of the photomerocyanine form compared to the unsubstituted parent compound [1]. While exact nm values depend on the specific spiro system, the methoxy group's electron-donating effect via resonance is a well-established principle in indoline photochromic literature.
| Evidence Dimension | Absorption maximum shift (photomerocyanine form) |
|---|---|
| Target Compound Data | Bathochromic shift observed (electron-donating group effect) |
| Comparator Or Baseline | Unsubstituted 1,3,3-trimethyl-2-methyleneindoline (Fischer's base, CAS 118-12-7) |
| Quantified Difference | Directional shift: bathochromic (red-shift) due to methoxy substitution |
| Conditions | General principle for 5-substituted indoline spirochromenes in solution |
Why This Matters
For applications requiring specific absorption/emission wavelengths (e.g., optical filters, sensors, data storage), the methoxy group provides a tunable spectral shift that the unsubstituted analog cannot achieve.
- [1] I. V. Manakova, M. A. Gal'bershtam, C. K. Bobyleva, N. M. Przhiyalgovskaya, L. N. Kurkovskaya. 'Indoline spirochromenes with condensed fragments in the indoline part of the molecules.' Khimiya Geterotsiklicheskikh Soedinenii, 1988. View Source
